Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Aminopeptidase N Enzyme Inhibition Cancer Therapeutics

Select this precise 4-(cyclopropylamino)-3-nitrobenzoate regioisomer for APN/CD13 inhibitor screening: documented IC50 of 30 nM (porcine) and 280 nM (human) with >3,300-fold selectivity over HDAC1/2. The defined 4-amino/3-nitro substitution pattern is essential for nanomolar potency; regioisomeric analogs (e.g., 3-amino/4-nitro) and alternate esters (ethyl, tert-butyl) introduce significant variance in target engagement and physicochemical properties (XLogP3=2.7 vs 3.1). Use as a privileged scaffold for CCR5 antagonist SAR and benzimidazole/quinazoline synthesis.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 848819-82-9
Cat. No. B1416579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(cyclopropylamino)-3-nitrobenzoate
CAS848819-82-9
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3
InChIKeyYSAHAGVMRONZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS 848819-82-9): Core Identification and Baseline Properties for Informed Procurement


Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a nitrobenzoate ester building block featuring a cyclopropylamino substituent at the para position and a nitro group at the meta position relative to the methyl ester [1]. The compound serves as a versatile intermediate in medicinal chemistry, with documented biological activity as an aminopeptidase N (APN) inhibitor and a CCR5 antagonist scaffold [2]. Its molecular formula is C11H12N2O4 with a molecular weight of 236.22 g/mol, and it exhibits a calculated XLogP3 of 2.7, indicating moderate lipophilicity suitable for membrane permeability in drug discovery applications [1].

Why Methyl 4-(cyclopropylamino)-3-nitrobenzoate Cannot Be Casually Substituted with Regioisomers or Ester Analogs


Substitution of methyl 4-(cyclopropylamino)-3-nitrobenzoate with regioisomeric analogs (e.g., methyl 3-(cyclopropylamino)-4-nitrobenzoate) or ester variants (e.g., ethyl or tert-butyl esters) introduces quantifiable differences in both target engagement and physicochemical properties. The precise 4-amino/3-nitro substitution pattern is critical for the compound's nanomolar APN inhibitory activity and its >3,300-fold selectivity over HDAC1/2 [1]. Furthermore, the methyl ester imparts a calculated XLogP3 of 2.7, which differs from the ethyl ester analog (XLogP3 = 3.1), directly impacting solubility, membrane permeability, and downstream synthetic tractability . These variations render simple interchange of seemingly similar building blocks a source of significant experimental variance and potential project failure.

Quantitative Differentiation Evidence for Methyl 4-(cyclopropylamino)-3-nitrobenzoate: Head-to-Head and Cross-Study Comparisons


APN Inhibition: Sub-100 nM Potency with Defined Species-Specific Activity Profile

Methyl 4-(cyclopropylamino)-3-nitrobenzoate demonstrates potent and species-dependent inhibition of aminopeptidase N (APN/CD13), a target implicated in tumor angiogenesis and metastasis. The compound inhibits porcine APN with an IC50 of 30 nM, while its activity against human APN is moderately attenuated at 280 nM [1]. This species-specific differential activity provides a critical benchmark for cross-species experimental design, distinguishing it from APN inhibitors that lack such defined species selectivity profiles [1].

Aminopeptidase N Enzyme Inhibition Cancer Therapeutics

HDAC Selectivity: >3,300-Fold Discrimination Against Class I HDACs

In contrast to its potent APN inhibition, methyl 4-(cyclopropylamino)-3-nitrobenzoate exhibits negligible activity against histone deacetylases HDAC1 and HDAC2, with an IC50 >100,000 nM in human HeLa cell nuclear extract [1]. This establishes a selectivity window exceeding 3,300-fold for APN over HDAC1/2, a critical differentiation from dual APN/HDAC inhibitors or non-selective nitrobenzoate derivatives that may confound target validation studies [1].

HDAC Selectivity Profiling Epigenetics

Lipophilicity Differentiation: XLogP3 of 2.7 vs. 3.1 for Ethyl Ester Analog

The methyl ester moiety confers a calculated XLogP3 value of 2.7, compared to 3.1 for the corresponding ethyl ester analog (ethyl 4-(cyclopropylamino)-3-nitrobenzoate) [1]. This Δ0.4 reduction in lipophilicity translates to meaningful differences in aqueous solubility and membrane partitioning, parameters that directly influence compound handling in biological assays and subsequent synthetic derivatization efficiency [1].

Physicochemical Properties Lipophilicity ADME

Cyclopropyl Group Contribution: Class-Level Evidence for Metabolic Stability Enhancement

The cyclopropylamino moiety in methyl 4-(cyclopropylamino)-3-nitrobenzoate represents a strategic structural feature associated with improved metabolic stability relative to non-cyclopropyl analogs [1]. The introduction of cyclopropyl groups into drug-like molecules is established to reduce oxidative metabolism, limit conformational flexibility, and slow hydrolytic degradation, properties that enhance compound persistence in biological systems [1]. While direct comparative metabolic stability data for this specific compound versus non-cyclopropyl analogs is not available, the class-level evidence supports its selection over linear alkylamino-substituted nitrobenzoates for applications requiring extended in vitro or in vivo exposure windows.

Metabolic Stability Cyclopropyl Group Drug Design

High-Confidence Application Scenarios for Methyl 4-(cyclopropylamino)-3-nitrobenzoate Based on Verified Differentiation Evidence


APN-Targeted Drug Discovery and Target Validation Studies

Procure this compound for aminopeptidase N (APN/CD13) inhibitor screening cascades and target validation experiments where defined potency (IC50 = 30 nM porcine, 280 nM human) and >3,300-fold selectivity over HDAC1/2 are required [1]. The species-specific activity profile enables calibrated cross-species study design and reduces confounding off-target effects in cellular assays. Particularly suited for cancer angiogenesis and metastasis research programs investigating APN as a therapeutic target [1].

CCR5 Antagonist Scaffold Development and HIV Entry Inhibition Research

Utilize this compound as a core scaffold for structure-activity relationship (SAR) exploration in CCR5 antagonist programs [1]. The cyclopropylamino-nitrobenzoate core serves as a privileged building block for the synthesis of more elaborated CCR5 antagonists, with potential applications in HIV entry inhibition and inflammatory disease research [1]. The defined substitution pattern (4-amino/3-nitro) is essential for maintaining the pharmacophore geometry required for CCR5 engagement [1].

Organic Synthesis: Intermediate for Heterocyclic and Bioactive Molecule Construction

Employ methyl 4-(cyclopropylamino)-3-nitrobenzoate as a versatile synthetic intermediate for the preparation of benzimidazoles, quinazolines, and other nitrogen-containing heterocycles [1]. The nitro group provides a handle for reduction to the corresponding aniline, while the methyl ester enables subsequent hydrolysis or amidation reactions. The cyclopropylamino group imparts conformational constraint and metabolic stability to downstream products [1][2]. The compound's XLogP3 of 2.7 ensures compatibility with common organic solvents and standard purification workflows [2].

Comparative Physicochemical and ADME Profiling Studies

Select this compound as the preferred methyl ester variant in comparative studies evaluating ester group effects on lipophilicity, solubility, and permeability [1]. The XLogP3 of 2.7 positions it favorably between more lipophilic ethyl ester analogs (XLogP3 = 3.1) and more polar carboxylic acid derivatives [1][2]. This intermediate lipophilicity makes it a suitable reference compound for establishing structure-property relationships in nitrobenzoate series and for training predictive ADME models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.